

# A Comparative Guide to ML372 in Combination with Other SMA Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **ML372**, an investigational small molecule for Spinal Muscular Atrophy (SMA), both as a monotherapy and in combination with other therapeutic agents. The data presented is derived from preclinical studies in the SMN $\Delta$ 7 mouse model of SMA, a well-established model for severe, early-onset SMA.

## Introduction to Therapeutic Strategies in SMA

Spinal Muscular Atrophy is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The current therapeutic landscape for SMA primarily focuses on increasing the amount of functional SMN protein. This is achieved through several distinct mechanisms:

- Antisense Oligonucleotides (ASOs) and Small Molecules that Modify Splicing: These agents, such as Nusinersen and Risdiplam, modulate the splicing of the SMN2 gene to increase the inclusion of exon 7, leading to the production of more full-length, functional SMN protein.
- Gene Replacement Therapy: Zolgensma delivers a functional copy of the SMN1 gene to motor neurons, providing a direct replacement for the missing or mutated gene.
- SMN Protein Stabilization: **ML372** represents a novel approach that aims to increase the half-life of the SMN protein by inhibiting its ubiquitination and subsequent degradation by the



proteasome.

Given these different mechanisms of action, there is a strong rationale for exploring combination therapies to achieve synergistic effects and improve therapeutic outcomes in SMA. This guide focuses on the preclinical evidence for combining the SMN protein stabilizer, **ML372**, with an antisense oligonucleotide.

# Comparative Efficacy in the SMN $\Delta$ 7 Mouse Model of SMA

The following tables summarize the quantitative data from preclinical studies in the SMN $\Delta$ 7 mouse model, comparing the effects of **ML372** monotherapy, an ASO monotherapy (representative of Nusinersen's mechanism), and a combination of **ML372** and the ASO. Data for Zolgensma and Risdiplam monotherapies in the same mouse model are also included for a broader comparison.

#### **Table 1: Survival and Motor Function**



| Therapeutic<br>Agent(s) | Dosing<br>Regimen                                                                       | Median<br>Survival (days)                                                        | Improvement<br>in Righting<br>Reflex (Time in<br>seconds at<br>P10/P12)                              | Reference |
|-------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Vehicle (Control)       | Daily i.p.<br>injections from<br>PND1                                                   | ~14                                                                              | >30 seconds                                                                                          | [1][2]    |
| ML372                   | 30 mg/kg, daily<br>i.p. injections<br>from PND1                                         | ~24                                                                              | ~15 seconds                                                                                          | [2]       |
| ASO (SMN-<br>modifying) | 40 mg/kg, single<br>ICV injection at<br>PND1                                            | ~35                                                                              | ~10 seconds                                                                                          | [2]       |
| ML372 + ASO             | ML372: 30<br>mg/kg, daily i.p.<br>from PND1;<br>ASO: 40 mg/kg,<br>single ICV at<br>PND1 | ~60                                                                              | <5 seconds                                                                                           | [2]       |
| Zolgensma<br>(AVXS-101) | 2.0 x 10^14<br>vg/kg, single i.v.<br>injection at P1                                    | >250                                                                             | Not explicitly reported in a directly comparable format                                              | [3]       |
| Risdiplam               | 1 mg/kg/day, oral<br>administration                                                     | Increased survival (specific median not provided in a directly comparable study) | Improved motor function (specific righting reflex times not provided in a directly comparable study) | [4]       |





Table 2: SMN Protein Levels in Key Tissues

| Therapeutic<br>Agent(s) | Dosing<br>Regimen                                                                       | SMN Protein<br>Level Increase<br>(Fold change<br>vs. Vehicle in<br>Spinal Cord) | SMN Protein Level Increase (Fold change vs. Vehicle in Muscle) | Reference |
|-------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| Vehicle (Control)       | Daily i.p.<br>injections from<br>PND1                                                   | 1.0                                                                             | 1.0                                                            | [1][2]    |
| ML372                   | 30 mg/kg, daily<br>i.p. injections<br>from PND1                                         | ~2.0                                                                            | ~2.0                                                           | [1][2]    |
| ASO (SMN-<br>modifying) | 40 mg/kg, single<br>ICV injection at<br>PND1                                            | ~3.5                                                                            | ~2.5                                                           | [2]       |
| ML372 + ASO             | ML372: 30<br>mg/kg, daily i.p.<br>from PND1;<br>ASO: 40 mg/kg,<br>single ICV at<br>PND1 | ~5.0                                                                            | ~4.0                                                           | [2]       |
| Risdiplam               | 1 mg/kg/day, oral administration                                                        | ~3.0 (in brain)                                                                 | ~3.1                                                           | [4]       |

Note: Direct comparative data for SMN protein levels following Zolgensma administration in the SMN $\Delta$ 7 model in a similar format was not readily available in the searched literature.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the different therapeutic agents and the experimental workflow of the key combination study.





#### Click to download full resolution via product page

**Figure 1:** Mechanisms of Action of SMA Therapeutic Agents.





Click to download full resolution via product page

Figure 2: Preclinical Combination Study Workflow.

# Experimental Protocols ML372 Administration (Monotherapy and Combination) [1][2]

- Animal Model: SMNΔ7 mice.
- Compound Preparation: ML372 was dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% saline).
- · Dosing: 30 mg/kg of body weight.
- Route of Administration: Intraperitoneal (i.p.) injection.
- · Frequency: Once daily.
- Timing: From postnatal day 1 (PND1) until the experimental endpoint.

# Antisense Oligonucleotide (ASO) Administration (Monotherapy and Combination)[2]

- Animal Model: SMNΔ7 mice.
- Compound: A 2'-O-methoxyethyl (MOE) modified ASO targeting the splicing of SMN2.
- · Dosing: 40 mg/kg of body weight.
- Route of Administration: Intracerebroventricular (ICV) injection.
- Frequency: Single injection.
- Timing: At postnatal day 1 (PND1).



# Zolgensma (Onasemnogene Abeparvovec, AVXS-101) Administration[3]

- Animal Model: SMNΔ7 mice.
- Compound: Self-complementary adeno-associated virus 9 (scAAV9) vector carrying the human SMN1 gene.
- Dosing: 2.0 x 10<sup>14</sup> vector genomes (vg)/kg of body weight.
- Route of Administration: Intravenous (i.v.) injection.
- Frequency: Single injection.
- Timing: At postnatal day 1 (P1).

### **Risdiplam Administration[4]**

- Animal Model: SMNΔ7 mice.
- Compound Preparation: Risdiplam formulated for oral administration.
- Dosing: 1 mg/kg of body weight.
- Route of Administration: Oral gavage.
- · Frequency: Once daily.
- Timing: Varies by study, but typically initiated in the early postnatal period.

#### **Discussion and Future Directions**

The preclinical data strongly suggest that a combination therapy approach for SMA, targeting different molecular pathways, holds significant promise. The synergistic effect observed with the co-administration of **ML372** and an SMN-splicing ASO in the SMNΔ7 mouse model demonstrates that increasing SMN protein levels through both enhanced production and decreased degradation leads to greater improvements in survival and motor function than either monotherapy alone.[2]



**ML372**, by stabilizing the SMN protein, complements the action of splicing modifiers like Nusinersen and Risdiplam, as well as the gene replacement strategy of Zolgensma.[1][2] This suggests that **ML372** could potentially be a valuable component of a multi-faceted therapeutic strategy for SMA.

Further preclinical studies are warranted to explore the combination of **ML372** with Zolgensma and Risdiplam. Additionally, optimizing the dosing and timing of combination therapies will be crucial for maximizing therapeutic benefit. Ultimately, clinical trials will be necessary to determine the safety and efficacy of such combination approaches in individuals with SMA. The data presented in this guide provide a strong rationale for the continued investigation of **ML372** as part of a comprehensive treatment paradigm for Spinal Muscular Atrophy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ML372 blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risdiplam for the Use of Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ML372 in Combination with Other SMA Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763803#ml372-in-combination-with-other-sma-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com